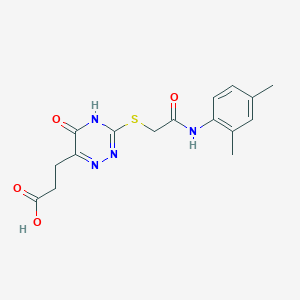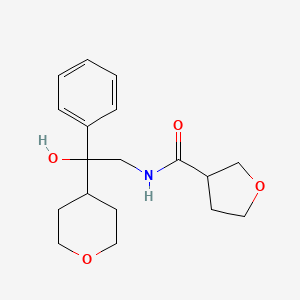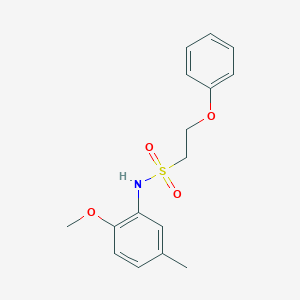
N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C16H19NO4S and its molecular weight is 321.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Environmental Applications
Sulfonamides have historically been used as antibacterial agents due to their ability to inhibit the synthesis of dihydrofolic acid in bacteria, a critical component in bacterial growth and replication. Their application extends beyond clinical use to environmental and food analysis, particularly in the detection and quantification of antibiotic residues in the environment and food products. For instance, antibodies developed for specific sulfonamides enable the sensitive detection of these compounds in various matrices, highlighting the importance of sulfonamides in environmental research and risk control (Fránek & Hruška, 2018).
Cosmeceutical Significance
The research into hydroxycinnamic acids and their derivatives, structurally related to sulfonamide-containing compounds, demonstrates their multifunctional applications in cosmeceuticals. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, and antimicrobial activities, making them promising candidates for anti-aging, anti-inflammatory, and skin-protecting cosmeceutical ingredients. The challenges associated with their use in cosmetic formulations, such as poor stability and the need for effective delivery systems, are areas of active research (Taofiq et al., 2017).
Pharmacological Insights and Therapeutic Potentials
The pharmacological landscape of sulfonamides is vast, with applications ranging from their original use as antimicrobial agents to more recent investigations into their potential as anticancer, antiepileptic, and anti-inflammatory agents. The structural diversity and the ability to modify sulfonamide molecules have led to the development of numerous derivatives with varied biological activities. This versatility underscores the potential of sulfonamides in drug discovery and development, particularly in targeting various disease pathways (Gulcin & Taslimi, 2018).
Environmental Impact and Ecotoxicology
The presence of sulfonamides and other pharmaceuticals in the environment has raised concerns about their ecological impact and potential effects on human health. Research into the environmental fate, ecotoxicology, and microbial degradation of these compounds is crucial for assessing their risk and developing strategies to mitigate their presence in natural habitats. Studies focusing on the bioavailability, persistence, and toxicological effects of sulfonamides contribute to our understanding of the environmental safety of these widely used compounds (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-13-8-9-16(20-2)15(12-13)17-22(18,19)11-10-21-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZWFDDVGBQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)
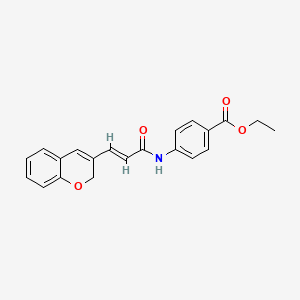
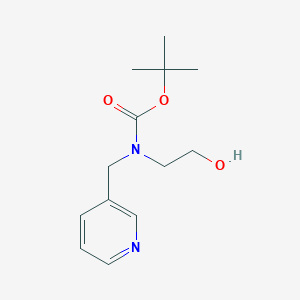

![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)

![4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2748787.png)
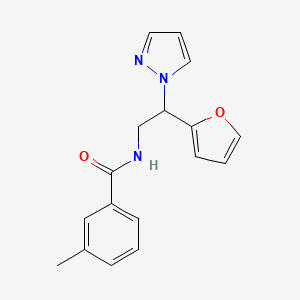
![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2748794.png)
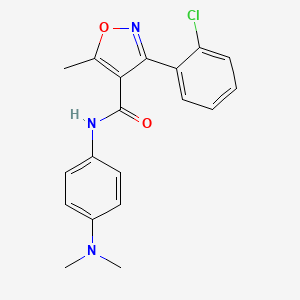
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748796.png)
